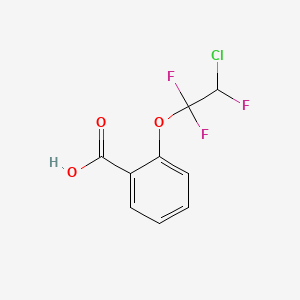
1,4-Butanediyl bis(cyanoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Butanediyl bis(cyanoacetate) is an organic compound with the molecular formula C10H12N2O4. It is a derivative of cyanoacetic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of cyano and ester functional groups, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Butanediyl bis(cyanoacetate) can be synthesized through the reaction of 1,4-butanediol with cyanoacetic acid or its esters. The reaction typically involves the esterification of 1,4-butanediol with cyanoacetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,4-butanediyl bis(cyanoacetate) involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality 1,4-butanediyl bis(cyanoacetate) suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Butanediyl bis(cyanoacetate) undergoes several types of chemical reactions, including:
Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Condensation Reactions: The ester groups can undergo condensation reactions with amines or other nucleophiles to form amides or other condensation products.
Common Reagents and Conditions
Common reagents used in the reactions of 1,4-butanediyl bis(cyanoacetate) include amines, alcohols, and other nucleophiles. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux, depending on the specific reaction .
Major Products Formed
The major products formed from the reactions of 1,4-butanediyl bis(cyanoacetate) include substituted cyanoacetates, amides, and other condensation products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
1,4-Butanediyl bis(cyanoacetate) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4-butanediyl bis(cyanoacetate) involves its reactivity with nucleophiles due to the presence of cyano and ester functional groups. The cyano groups can undergo nucleophilic addition reactions, while the ester groups can participate in esterification and transesterification reactions. These reactions enable the compound to act as an intermediate in the synthesis of various complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Butanediol: A primary alcohol used in the synthesis of polyurethanes and other polymers.
Cyanoacetic Acid: A precursor to cyanoacetates and other derivatives used in organic synthesis.
Ethyl Cyanoacetate: An ester used in the synthesis of various heterocyclic compounds.
Uniqueness
1,4-Butanediyl bis(cyanoacetate) is unique due to its dual functionality, combining the reactivity of both cyano and ester groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
42270-85-9 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
4-(2-cyanoacetyl)oxybutyl 2-cyanoacetate |
InChI |
InChI=1S/C10H12N2O4/c11-5-3-9(13)15-7-1-2-8-16-10(14)4-6-12/h1-4,7-8H2 |
Clave InChI |
PKRAUMGVQZMFDE-UHFFFAOYSA-N |
SMILES canónico |
C(CCOC(=O)CC#N)COC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



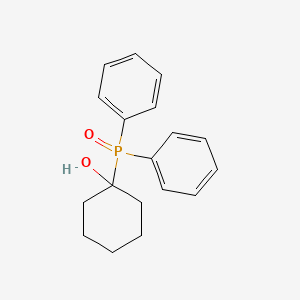
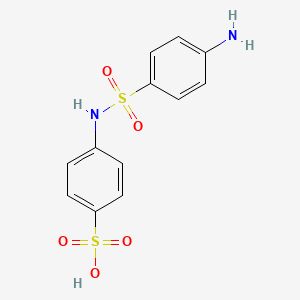
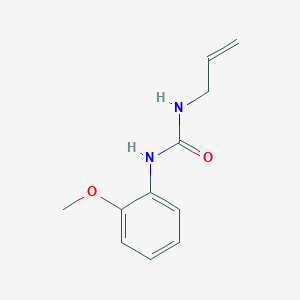


![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11959685.png)
![3-[(Benzylmethylamino)methyl]-2-norbornanone](/img/structure/B11959693.png)
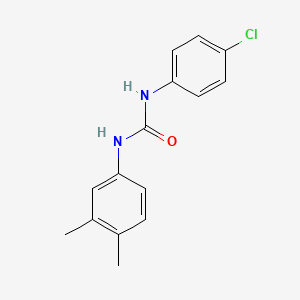
![[3-Methyl-5-(sulfanylmethyl)phenyl]methanethiol](/img/structure/B11959704.png)

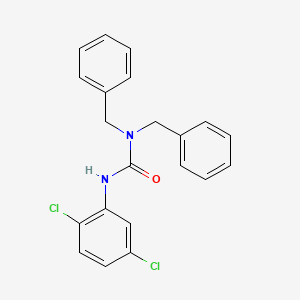
![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)
